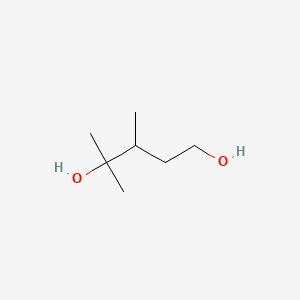

3,4-Dimethylpentane-1,4-diol

Description

3,4-Dimethylpentane-1,4-diol (C7H16O2) is a branched diol featuring hydroxyl groups at positions 1 and 4 of a pentane backbone, with methyl substituents at carbons 3 and 4. This structure imparts unique physicochemical properties, including altered solubility, boiling point, and reactivity compared to linear diols.

Properties

IUPAC Name |

3,4-dimethylpentane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(4-5-8)7(2,3)9/h6,8-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJMOIGSWATFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591345 | |

| Record name | 3,4-Dimethylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63521-36-8 | |

| Record name | 3,4-Dimethylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpentane-1,4-diol can be achieved through various methods. One common approach involves the reduction of 3,4-dimethylpentane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone or other suitable precursors. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpentane-1,4-diol undergoes various chemical reactions, including:

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes

Reduction: Alkanes

Substitution: Halogenated derivatives

Scientific Research Applications

3,4-Dimethylpentane-1,4-diol finds applications in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a stabilizer in biochemical assays.

Medicine: Investigated for its potential use in drug formulation and delivery systems.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpentane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability . Additionally, the compound can act as a reducing agent or a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Pentane-1,4-diol (Linear Unbranched Diol)

Structure : C5H12O2, with hydroxyl groups at positions 1 and 4 on a linear pentane chain.

Key Differences :

- Branching : 3,4-Dimethylpentane-1,4-diol has two methyl groups, increasing steric hindrance and reducing water solubility compared to the linear analog.

- Applications : Pentane-1,4-diol is used as a solvent, polymer precursor, and in cosmetics . The branched variant may exhibit enhanced thermal stability, making it suitable for specialized industrial applications.

- Safety : Pentane-1,4-diol has a WGK Germany rating of 3 (highly water-polluting) . The dimethyl derivative’s environmental impact is likely similar but requires verification.

2,3-Dibromo-2-butene-1,4-diol (Halogenated Diol)

Structure : C4H6Br2O2, featuring bromine atoms and a conjugated double bond .

Key Differences :

- Reactivity : The bromine and double bond in 2,3-dibromo-2-butene-1,4-diol make it highly reactive, serving as an intermediate for biocides and herbicides . In contrast, this compound lacks electronegative substituents, favoring applications in plasticizers or lubricants.

- Toxicity : The brominated compound has marked pesticidal activity, whereas the dimethyl variant’s toxicity profile remains unstudied.

Cyclic Diols: Menthene Derivatives

Example : (1R,4S,5S)-5-isopropyl-2-methylcyclohex-2-ene-1,4-diol ().

Key Differences :

- Structure : Cyclohexene backbone with isopropyl and methyl groups vs. acyclic pentane with dimethyl groups.

- Bioactivity : Cyclic diols from Amomum compactum exhibit anticancer activity against MCF-7 cells , whereas this compound’s bioactivity is unexplored.

- Synthesis Complexity : Cyclic diols often require natural extraction or stereoselective synthesis , while the dimethylpentane diol is more accessible via industrial alkylation.

Biological Activity

3,4-Dimethylpentane-1,4-diol is a branched-chain diol with the molecular formula C7H16O2. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmaceuticals and chemical synthesis. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Chemical Formula: C7H16O2

- Molecular Weight: 132.20 g/mol

- Functional Groups: Two hydroxyl (-OH) groups

Physical Properties:

- Appearance: Colorless liquid

- Solubility: Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its hydroxyl groups, which can form hydrogen bonds with biomolecules. This interaction can influence enzyme activity and receptor binding in biological systems. The compound's structure allows it to participate in various biochemical pathways:

- Hydrogen Bonding: The hydroxyl groups can interact with other molecules, enhancing solubility and reactivity.

- Enzyme Interaction: It may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Cell Membrane Interaction: Its hydrophobic regions may influence membrane fluidity and permeability.

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity against a range of microorganisms. For instance:

- Bacterial Inhibition: In vitro studies showed that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity: The compound demonstrated antifungal properties against Candida species, suggesting potential applications in treating fungal infections.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines:

- Cell Line Studies: In vitro assays revealed that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action: The cytotoxic effects are believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial viability at concentrations as low as 0.5% (v/v), highlighting its potential as a natural preservative in food and pharmaceutical products.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.8% |

| Candida albicans | 0.6% |

Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2022), the cytotoxic effects of this compound were assessed on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings demonstrated that treatment with the diol resulted in a dose-dependent decrease in cell viability.

| Concentration (mM) | MCF-7 Viability (%) | HT-29 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 85 | 90 |

| 10 | 60 | 70 |

| 15 | 30 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.